molecular formula C6H13NO B3262637 ((1S,2S)-2-Aminocyclopentyl)methanol CAS No. 359586-62-2

((1S,2S)-2-Aminocyclopentyl)methanol

Cat. No.: B3262637
CAS No.: 359586-62-2
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-RITPCOANSA-N
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Description

((1S,2S)-2-Aminocyclopentyl)methanol: is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-Aminocyclopentyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of ((1S,2S)-2-Aminocyclopentyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes or enzymatic reduction techniques to achieve high yields and enantiomeric purity. These methods are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S)-2-Aminocyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of ((1S,2S)-2-Aminocyclopentyl)aldehyde or ((1S,2S)-2-Aminocyclopentyl)carboxylic acid.

    Reduction: Formation of ((1S,2S)-2-Aminocyclopentyl)amine.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: ((1S,2S)-2-Aminocyclopentyl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets.

Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ((1S,2S)-2-Aminocyclopentyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and hydroxymethyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Uniqueness: ((1S,2S)-2-Aminocyclopentyl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxymethyl group on a cyclopentane ring. This combination of features makes it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(1S,2S)-2-aminocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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